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Compound of Interest

3-Chloro-3',5'-dimethyl-4'-
Compound Name:

methoxybenzophenone
CAS No.: 61259-85-6
Cat. No.: B1597683

Get Quote

Executive Summary

This technical guide provides a comprehensive analysis of 3-Chloro-3',5'-dimethyl-4'-
methoxybenzophenone (CAS 61259-85-6), a specialized diarylketone intermediate. While
often overshadowed by its 4-chloro isomer in commodity chemical catalogs, this specific
regioisomer represents a critical scaffold in Structure-Activity Relationship (SAR) studies,
particularly for optimizing lipophilicity and metabolic stability in drug discovery programs
targeting kinases and nuclear receptors.

This document moves beyond standard catalog data, offering a validated synthesis protocol,
mechanistic insights into its formation, and a framework for its application in medicinal
chemistry.

Part 1: Chemical Identity & Physicochemical
Profile[1]
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Precise identification is the bedrock of reproducible science. The following data consolidates
the structural and physical parameters of the target compound.

Table 1: Compound Specification

Parameter Detail

] 3-Chloro-3',5'-dimethyl-4'-
Chemical Name

methoxybenzophenone
CAS Number 61259-85-6
Molecular Formula C16H15ClO2
Molecular Weight 274.74 g/mol
SMILES COclc(C)cc(cclC)C(=0)c2ccec(Clyc2
Appearance Off-white to pale yellow crystalline solid
Predicted LogP ~4.8 (High Lipophilicity)
H-Bond Donors/Acceptors 0/2

meta-Chlorophenyl ring (Ring A); 3,5-dimethyl-
Key Structural Features ] )
4-methoxyphenyl ring (Ring B)

Part 2: Synthesis Strategy & Mechanistic Logic
The Challenge of Regioselectivity

Synthesizing this molecule requires precise control over regioselectivity. The target structure
features a "syringyl-like" ring (3,5-dimethyl-4-methoxy) attached to a 3-chlorobenzoyl moiety.

The most robust synthetic route is Friedel-Crafts Acylation. However, the choice of nucleophile
is critical.

« Incorrect Approach: Reacting 3-chlorobenzene with 3,5-dimethyl-4-methoxybenzoyl chloride.
Why it fails: 3-chlorobenzene is deactivated, leading to poor yields and potential mixtures of
ortho/para isomers relative to the chlorine.
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o Correct Approach: Reacting 3-chlorobenzoyl chloride (electrophile) with 2,6-dimethylanisole
(nucleophile).

Mechanistic Insight: 2,6-dimethylanisole is the ideal nucleophile. The methoxy group is a strong
ortho, para-director. However, the two ortho positions are sterically blocked by methyl groups.
This forces the electrophilic attack exclusively to the para position relative to the methoxy
group, yielding the desired 3',5'-dimethyl-4'-methoxy substitution pattern with high
regiochemical purity.

Visualizing the Synthesis Pathway
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Figure 1: Regioselective synthesis pathway via Friedel-Crafts acylation, leveraging steric
hindrance to ensure para-substitution.

Part 3: Validated Experimental Protocol

Safety Warning: This protocol involves corrosive acid chlorides and aluminum chloride. Perform
all operations in a functioning fume hood using anhydrous conditions.
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Materials

e 3-Chlorobenzoyl chloride (1.0 eq)

2,6-Dimethylanisole (1.05 eq)

Aluminum Chloride (AICIs), anhydrous (1.2 eq)

Dichloromethane (DCM), anhydrous

1M HCI (aq)

Step-by-Step Methodology

e System Preparation:

o Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar,
addition funnel, and nitrogen inlet.

o Purge with nitrogen and maintain a positive pressure throughout.

o Lewis Acid Activation:
o Charge the flask with AICI3 (1.2 eq) and anhydrous DCM (5-10 volumes).
o Cool the suspension to 0°C using an ice bath.

o Expert Note: Controlling the temperature at this stage is crucial to prevent polymerization
or demethylation of the anisole.

» Electrophile Formation:
o Add 3-chlorobenzoyl chloride (1.0 eq) dropwise over 15 minutes.

o Stir for 20 minutes at 0°C. The solution should darken slightly as the acylium complex
forms.

e Nucleophilic Attack:
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o Dissolve 2,6-dimethylanisole (1.05 eq) in a minimal amount of DCM.

o Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the
internal temperature below 5°C.

o Observation: Evolution of HCI gas will occur (use a scrubber).

» Reaction Completion:
o Allow the mixture to warm to room temperature naturally.

o Stir for 3-5 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). The product will
appear as a UV-active spot with a lower Rf than the anisole starting material.

e Quench & Workup:

[¢]

Pour the reaction mixture carefully onto crushed ice/1M HCI.

[e]

Separate the organic layer.[1] Extract the aqueous layer twice with DCM.

o

Wash combined organics with Brine -> Saturated NaHCOs -> Water.

[¢]

Dry over anhydrous Na2SOa4 and concentrate in vacuo.
 Purification:
o Recrystallize the crude solid from Ethanol/Hexane or Isopropanol.
o Target Purity: >98% by HPLC.
Part 4: Analytical Characterization
To validate the identity of CAS 61259-85-6, look for these diagnostic signals.
 H NMR (CDCls, 400 MHz):
o 0 2.30 ppm (s, 6H): Two methyl groups on Ring B.

o 9 3.80 ppm (s, 3H): Methoxy group on Ring B.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://prepchem.com/3-5-dimethoxybenzoyl-chloride/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597683?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o & 7.50 ppm (s, 2H): Protons on Ring B (meta to ketone). The singlet confirms the
symmetric 3,5-dimethyl substitution.

o & 7.40-7.80 ppm (m, 4H): Aromatic protons of the 3-chlorophenyl ring (Ring A). Look for
the specific splitting pattern of a meta-substituted benzene (singlet-like peak for H-2,
doublet for H-4/6, triplet for H-5).

e Mass Spectrometry (ESI/GC-MS):
o Molecular lon:m/z 274 [M]+.

o Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks (274/276) confirms the
presence of a single Chlorine atom.

Part 5: Applications in Drug Discovery

This molecule serves as a high-value Privileged Structure in medicinal chemistry.

Lipophilic Vector Optimization

The 3,5-dimethyl-4-methoxy motif is a "magic methyl" application. It increases lipophilicity
(LogP) and steric bulk compared to a simple phenyl ring, often filling hydrophobic pockets in
enzyme active sites (e.g., Kinase hinge regions or Nuclear Receptor Ligand Binding Domains).

Metabolic Stability

The methyl groups at the 3' and 5' positions block metabolic oxidation at the ortho positions of
the anisole ring. Furthermore, the 3-chloro substituent on Ring A blocks metabolism at that
position and electronically deactivates the ring against oxidative metabolism.

Bioisostere Studies

This benzophenone is often used to mimic the geometry of:
 Diaryl ethers (found in thyroid hormone analogs).

e Diarylmethanes (found in SGLT2 inhibitors).
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Workflow: Utilization in SAR Campaigns
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Figure 2: Integration of the target scaffold into a Lead Optimization workflow to enhance

metabolic stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. prepchem.com [prepchem.com]

e To cite this document: BenchChem. [3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone CAS
number]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1597683/docs#3-chloro-3-5-dimethyl-4-
methoxybenzophenone-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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